molecular formula C4H11F2O3PSi B1463112 Difluoro(trimethylsilyl)methylphosphonic acid CAS No. 913263-04-4

Difluoro(trimethylsilyl)methylphosphonic acid

Cat. No.: B1463112
CAS No.: 913263-04-4
M. Wt: 204.18 g/mol
InChI Key: AQNQDNPBGPSXLA-UHFFFAOYSA-N
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Description

Difluoro(trimethylsilyl)methylphosphonic acid is an organophosphorus compound characterized by the presence of both difluoromethyl and trimethylsilyl groups attached to a phosphonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Difluoro(trimethylsilyl)methylphosphonic acid can be synthesized through several methods. One common approach involves the use of diethyl (difluoro(trimethylsilyl)-methyl)phosphonate as a precursor. This reagent undergoes silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . Microwave-assisted synthesis has been shown to accelerate this process, providing high yields under mild conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Difluoro(trimethylsilyl)methylphosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bromotrimethylsilane for dealkylation and various Lewis base catalysts for substitution reactions . Reaction conditions often involve mild temperatures and the use of microwave irradiation to accelerate the process .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, enantioselective phosphonyldifluoromethylation produces difluoromethylphosphonate products with high stereoselectivity .

Mechanism of Action

The mechanism of action of difluoro(trimethylsilyl)methylphosphonic acid involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of the difluoromethyl and trimethylsilyl groups enhances its reactivity and selectivity in these reactions. The compound can interact with molecular targets such as enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to difluoro(trimethylsilyl)methylphosphonic acid include other difluoromethylphosphonate derivatives and trimethylsilyl-substituted phosphonic acids .

Uniqueness

This compound is unique due to the combination of its difluoromethyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

[difluoro(trimethylsilyl)methyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11F2O3PSi/c1-11(2,3)4(5,6)10(7,8)9/h1-3H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNQDNPBGPSXLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(F)(F)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11F2O3PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Difluoro(trimethylsilyl)methylphosphonic acid
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Difluoro(trimethylsilyl)methylphosphonic acid
Reactant of Route 5
Difluoro(trimethylsilyl)methylphosphonic acid
Reactant of Route 6
Difluoro(trimethylsilyl)methylphosphonic acid

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